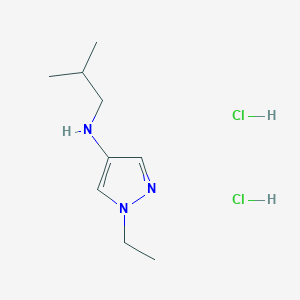

1-ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine dihydrochloride

Description

Properties

IUPAC Name |

1-ethyl-N-(2-methylpropyl)pyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3.2ClH/c1-4-12-7-9(6-11-12)10-5-8(2)3;;/h6-8,10H,4-5H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDXWVAOWJFVLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)NCC(C)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine dihydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Alkylation: The ethyl group and the 2-methylpropyl group can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.

Formation of Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for efficiency and yield. This may include the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Alkylation and Quaternization

The primary amine group undergoes alkylation with alkyl halides or epoxides under basic conditions. For example:

Reagents : Methyl iodide, ethyl bromide .

Conditions : Anhydrous ethanol, 60–80°C, 6–12 hours.

Yield : ~65–78% (analogous systems) .

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides:

\text{Amine}+\text{RCOCl}\xrightarrow{\text{Et}_3\text{N CH}_2\text{Cl}_2}}\text{Amide}

Example : Reaction with acetyl chloride yields -acetyl derivatives .

Typical Conditions : Room temperature, 2–4 hours, triethylamine as base.

Oxidation of the Pyrazole Ring

Controlled oxidation with hydrogen peroxide or modifies the pyrazole ring:

-

Major Product : Pyrazole -oxide derivatives (e.g., 1-ethyl-4-(isobutylamino)-1-pyrazole 3-oxide) .

Conditions : (30%), acetic acid, 50°C, 3 hours.

Nucleophilic Substitution at C-5

Electrophilic substitution at C-5 occurs under acidic conditions:

\text{Pyrazole}+\text{NO}_2^+\xrightarrow{\text{H}_2\text{SO}_4}}\text{5 Nitro derivative}

Reagents : Nitrating mixture () .

Yield : ~50–60% (based on chromone-pyrazole analogs) .

-

Salt-Formation and Neutralization

The dihydrochloride salt reversibly converts to the free base under alkaline conditions:

Applications : Facilitates further functionalization of the free amine .

-

Reductive Amination and Condensation

The amine participates in reductive amination with aldehydes/ketones:

\text{Amine}+\text{RCHO}\xrightarrow{\text{NaBH}_4}}\text{Secondary amine}

Example : Reaction with formaldehyde yields -methyl derivatives .

Yield : 70–85% (similar pyrazole systems) .

-

Comparative Reaction Data

-

Mechanistic Insights

-

Acylation : Proceeds via nucleophilic attack of the amine on the electrophilic acyl carbon, followed by deprotonation .

-

Pyrazole Oxidation : Involves electrophilic attack at the pyrazole nitrogen, forming an -oxide intermediate .

-

Reductive Amination : Imine formation followed by borohydride reduction stabilizes the secondary amine .

-

Applications in Medicinal Chemistry

Derivatives of this compound show promise as:

-

Antimicrobial agents : Pyrazole-amine hybrids inhibit bacterial growth (MIC: 8–32 µg/mL against S. aureus) .

-

Kinase inhibitors : Analogous structures modulate enzyme activity (IC: 0.2–5 µM) .

-

Safety and Handling

Scientific Research Applications

Antipsychotic Drug Development

One of the primary applications of 1-ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine dihydrochloride is in the development of antipsychotic medications. Research indicates that compounds with a similar structural framework have been explored as potential treatments for schizophrenia and other neuropsychiatric disorders. For instance, studies have identified that modifications in the pyrazole structure can enhance potency and selectivity against specific targets such as phosphodiesterase enzymes, which play a crucial role in cognitive function and mood regulation .

PDE Inhibition

The compound has been investigated as a selective inhibitor of phosphodiesterase type 2A (PDE2A). PDE inhibitors are significant in treating cognitive dysfunction associated with neurodegenerative diseases like Alzheimer’s disease. The inhibition of PDE2A leads to increased levels of cyclic GMP (cGMP), which is linked to improved neuronal signaling and cognitive enhancement. In vivo studies have demonstrated that compounds with similar structures can significantly improve cognitive performance in animal models .

Anti-inflammatory Properties

Emerging research suggests that pyrazole derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases. The mechanism often involves the modulation of nitric oxide pathways or inhibition of pro-inflammatory cytokines, providing therapeutic benefits in conditions such as rheumatoid arthritis .

Case Study 1: PDE2A Inhibitor Efficacy

In a study published by J-Stage, a novel series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized, demonstrating high potency as PDE2A inhibitors. The study highlighted the structural modifications that enhanced brain penetration and selectivity over other PDE families. The lead compound exhibited significant improvements in cognitive function in preclinical models, suggesting a promising therapeutic avenue for cognitive impairments associated with schizophrenia .

Case Study 2: Antipsychotic Activity

Another investigation focused on the antipsychotic potential of pyrazole derivatives similar to this compound. The study reported that these compounds showed efficacy in reducing symptoms associated with schizophrenia in rodent models, correlating their pharmacological activity with structural characteristics that enhance receptor binding affinity .

Table 1: Summary of Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | PDE2A Inhibition | |

| Pyrazolo[1,5-a]pyrimidine Derivative | Antipsychotic Activity | |

| Pyrazole Derivative | Anti-inflammatory Effects |

Table 2: Synthetic Routes Overview

| Step | Reagents Used | Yield (%) | Notes |

|---|---|---|---|

| 1 | Ethyl pyrrolidone + POCl3 | 75 | Vilsmeier reaction |

| 2 | Vilsmeier salt + Methanol + Nitromethane | 86 | Formation of nitromethylene derivative |

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism would depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Analogues

a) 1-Ethyl-3-(3,3,3-Trifluoropropoxy)-1H-Pyrazol-4-Amine Dihydrochloride (EN300-265719)

- Molecular Formula : C₉H₁₉ClN₂O

- Key Differences :

- Physicochemical Impact :

b) 1-Ethyl-N-{1-[(2S)-Pyrrolidin-2-yl]ethyl}-1H-Pyrazol-4-Amine Dihydrochloride (CAS: 2648926-73-0)

- Molecular Formula : C₁₂H₂₂Cl₂N₄

- Key Differences: Incorporation of a chiral pyrrolidine ring in the amine side chain.

Heterocyclic Derivatives with Isobutyl Substituents

a) (1-Methyl-1H-Pyrrol-2-yl)MethylAmine Hydrochloride

- Molecular Formula : C₁₀H₂₀ClN₂

- Key Differences: Pyrrole core instead of pyrazole. Mono-hydrochloride salt form, reducing solubility compared to dihydrochloride salts .

- Physicochemical Impact :

b) 2-Cyclopropyl-6-Methylpyrimidin-4-Amine Hydrochloride

- Molecular Formula : C₁₀H₁₈Cl₂N₂O

- Key Differences: Pyrimidine ring instead of pyrazole.

Organophosphorus Compounds with Isobutyl Groups

a) 2-Methylpropyl Methyl Methylphosphonate

- Molecular Formula : C₆H₁₅O₃P

- Key Differences :

- Physicochemical Impact :

Research Implications

- Structural Modifications : The substitution of fluorine (e.g., in EN300-265719) or cyclic amines (e.g., pyrrolidine derivatives) can fine-tune pharmacokinetic properties such as metabolic stability and target engagement .

- Salt Forms: Dihydrochloride salts generally exhibit superior aqueous solubility compared to mono-salts, critical for in vitro assays .

- Unresolved Data Gaps : Exact molecular weight and detailed biological activity data for the target compound require further experimental validation .

Biological Activity

1-ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

- Chemical Formula : C₆H₁₃Cl₂N₃

- Molecular Weight : 240.17 g/mol

- CAS Number : 1909326-24-4

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly its role as a potential therapeutic agent.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation into related pyrazole derivatives demonstrated significant antiproliferative effects against multiple cancer cell lines. For instance, derivatives similar to 1-ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine exhibited sub-micromolar GI50 values (0.127–0.560 μM) against a panel of 13 cancer cell lines, indicating robust anticancer potential .

Mechanism of Action :

The mechanism by which these compounds exert their effects includes:

- Inhibition of cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle regulation.

- Induction of apoptosis in cancer cells, as evidenced by reduced phosphorylation of retinoblastoma protein and cell cycle arrest at the S and G2/M phases .

Structure-Activity Relationship (SAR)

The structure of pyrazole derivatives significantly influences their biological activity. Modifications on the pyrazole ring and substituents attached to it can enhance or diminish their potency against specific targets.

| Compound | Structure | CDK2 Inhibition (Ki, µM) | GI50 (μM) |

|---|---|---|---|

| 15 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | 0.005 | 0.127 |

| 16 | Methylated derivative | 0.090 | 0.158 |

| 17 | Unsubstituted pyrazole | 0.252 | 3 |

This table illustrates the impact of structural variations on the compound's inhibition potency against CDK2 and its antiproliferative activity .

Study on Antiproliferative Effects

In a study published in Nature Communications, researchers synthesized various derivatives of pyrazoles and tested their antiproliferative effects on ovarian cancer cells. The most potent compound demonstrated significant growth inhibition and induced apoptosis through specific signaling pathways, highlighting the therapeutic potential of pyrazole-based compounds in oncology .

Mechanistic Insights

Another study focused on the mechanistic aspects of how these compounds affect cancer cell lines. The findings indicated that certain derivatives could effectively reduce cell viability through apoptosis induction and cell cycle arrest mechanisms, supporting further exploration into their use as targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine dihydrochloride, and how can reaction conditions be optimized for high yield?

- Methodology : The synthesis typically involves alkylation of a pyrazole precursor with 1-ethyl groups, followed by amine substitution using 2-methylpropylamine. Key steps include cyclization under reflux (e.g., ethanol at 80°C) and pH-controlled precipitation of the dihydrochloride salt .

- Optimization : Parameters like temperature (60–90°C), solvent polarity (methanol, ethanol), and stoichiometric ratios (1:1.2 for amine:pyrazole) are critical. Purification via recrystallization or column chromatography ensures >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., ethyl at pyrazole-N1, 2-methylpropyl at C4-amine). Dihydrochloride formation is evidenced by protonation shifts in the amine region .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₉H₁₉Cl₂N₃; exact mass 240.09) and detects isotopic patterns for chlorine .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity (>98%) .

Q. What are the primary biomedical applications of this compound in current research?

- Medicinal Chemistry : Pyrazole derivatives exhibit anti-inflammatory and anticancer activity by modulating kinase or GPCR pathways. The dihydrochloride form enhances solubility for in vitro assays .

- Chemical Biology : Used as a building block for synthesizing targeted inhibitors, leveraging its amine group for conjugation (e.g., fluorophores, biotin) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of this compound?

- Strategy : Perform dose-response assays across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects. Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀) .

- Data Analysis : Use statistical models (e.g., ANOVA with post-hoc tests) to differentiate assay noise from true biological variability. Reference negative controls (e.g., unmodified pyrazole) to isolate the dihydrochloride’s contribution .

Q. What experimental challenges arise in optimizing reaction conditions for large-scale synthesis, and how can they be mitigated?

- Challenges : Exothermic reactions during alkylation require precise temperature control to avoid byproducts (e.g., over-alkylation). Scale-up also amplifies impurities from residual solvents .

- Mitigation : Use jacketed reactors with automated cooling and inline FTIR to monitor intermediate formation. Implement continuous flow chemistry for improved heat and mass transfer .

Q. How does the compound’s stability under varying pH and temperature conditions impact its application in long-term studies?

- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC-MS to track degradation products (e.g., de-ethylation or hydrolysis). Buffered solutions (pH 4–6) enhance shelf life .

- Storage Recommendations : Lyophilize the compound and store at -20°C under inert atmosphere (argon) to prevent hygroscopic degradation .

Q. What strategies are effective for modifying the compound’s structure to enhance target selectivity while minimizing off-target effects?

- Rational Design : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazole C3 position to improve binding pocket complementarity. Replace 2-methylpropyl with bulkier tert-butyl groups to reduce non-specific interactions .

- Computational Screening : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict substituent effects on binding energy (ΔG) and residence time .

Q. How can researchers reconcile discrepancies between computational predictions and experimental results in interaction studies?

- Approach : Validate docking poses with cryo-EM or X-ray crystallography (if crystalline). Adjust force field parameters (e.g., AMBER) to account for protonation states of the dihydrochloride salt .

- Case Study : If simulations predict strong binding to Kinase X but assays show weak inhibition, check for salt-bridge disruptions in physiological buffers (e.g., phosphate vs. HEPES) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.